molecular formula C21H19FN4O4 B6541982 6-(4-fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 1058232-77-1

6-(4-fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6541982
CAS No.: 1058232-77-1
M. Wt: 410.4 g/mol
InChI Key: AZBFKLBEEYFAPA-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.13903326 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)17-12-19(27)26(14-23-17)13-20(28)24-7-9-25(10-8-24)21(29)18-2-1-11-30-18/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFKLBEEYFAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the dihydropyrimidinone class. This compound is characterized by a unique combination of functional groups, including a fluorophenyl group and a furan-2-carbonyl moiety attached to a piperazine, which may confer distinct biological activities. The molecular formula is C22H23FN4O3C_{22}H_{23}FN_{4}O_{3} with a molecular weight of approximately 410.4 g/mol.

Structural Features

The structure of this compound includes:

  • Dihydropyrimidinone ring : A six-membered ring containing nitrogen atoms.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and potential interactions with biological targets.
  • Furan-2-carbonyl group : This moiety may facilitate interactions through hydrogen bonding and contribute to the compound's biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor activity : Dihydropyrimidinones have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties : The structural components may enhance the compound's ability to interact with microbial targets.
  • CNS activity : The piperazine moiety suggests potential neuropharmacological effects.

Antitumor Activity

A study on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydropyrimidinones have been reported to inhibit the growth of human breast cancer cells with IC50 values in the low micromolar range.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity against bacterial and fungal strains. Results indicated that derivatives containing the furan and piperazine groups exhibited notable inhibition against pathogens such as Staphylococcus aureus and Candida albicans.

CNS Activity

The potential for central nervous system (CNS) activity was explored through behavioral assays in animal models. Compounds with piperazine structures have shown anxiolytic and antidepressant-like effects in rodent models, suggesting that this compound may also possess similar properties.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-oneChlorine instead of fluorineModerate antitumor activity
6-(3-Aminopiperidin-1-yl)-1-(2-bromo-5-fluorophenyl)methyl-pyrimidineVariation in nitrogen-containing ringEnhanced CNS activity
6-(5-Fluoroindolyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-oneIndole substitutionStronger antimicrobial properties

Case Studies

  • Anticancer Efficacy : A recent study evaluated a series of dihydropyrimidinones against various cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM in breast cancer models.
  • Neuropharmacological Evaluation : In behavioral studies using the forced swim test, compounds similar to the target compound showed significant reductions in immobility time, indicating potential antidepressant effects.

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